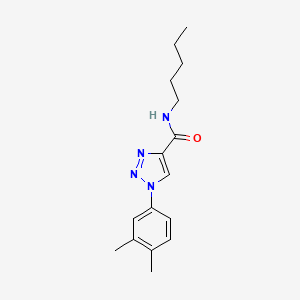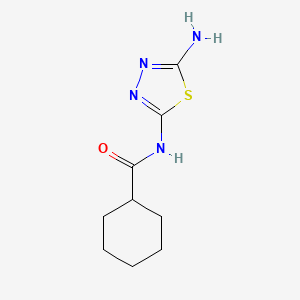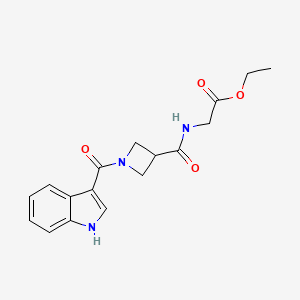![molecular formula C17H19FN4O B2905921 n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine CAS No. 2371484-89-6](/img/structure/B2905921.png)
n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperidine ring, which is further connected to a methylpyrimidinyl amine moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride and a suitable base.
Attachment of the Methylpyrimidinyl Amine: The final step involves coupling the piperidine derivative with a methylpyrimidinyl amine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological targets such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The fluorobenzoyl group may facilitate binding to hydrophobic pockets in proteins, while the piperidine and pyrimidine moieties can interact with various functional groups in the target molecules. This compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
- n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-2-methylpyrimidin-4-amine
- n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-4-methylpyrimidin-4-amine
Comparison:
- Structural Differences: The position of the methyl group on the pyrimidine ring can influence the compound’s reactivity and binding affinity.
- Unique Features: n-[1-(2-Fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2-fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-12-10-16(20-11-19-12)21-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,10-11,13H,6-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRGOYZYFKXWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-2-oxoethyl 4-amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2905839.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2905843.png)
![2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2905847.png)

![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2905850.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2905852.png)
![4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2905853.png)
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B2905855.png)


![3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2905859.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2905860.png)
